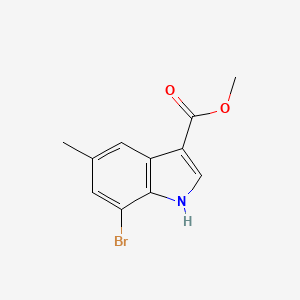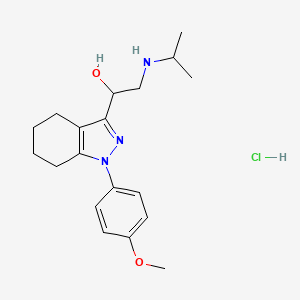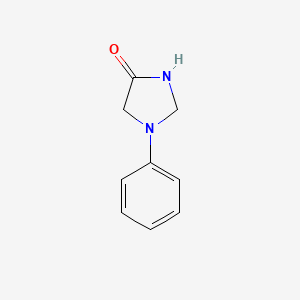
4-(4-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group at the 4-position of the indole ring and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyindole, which is commercially available or can be synthesized from indole through methylation.
Formation of Intermediate: The 4-methoxyindole is then subjected to a series of reactions to introduce the butanoic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Oxidation: The intermediate product is then oxidized to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-(4-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Receptor Interaction: The compound may bind to receptors on cell surfaces, modulating signal transduction pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1H-indole-3-acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
4-Methoxy-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of the oxo and butanoic acid moieties.
Uniqueness
4-(4-Methoxy-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of both the methoxy group and the butanoic acid moiety, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(4-methoxy-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-11-4-2-3-9-13(11)8(7-14-9)10(15)5-6-12(16)17/h2-4,7,14H,5-6H2,1H3,(H,16,17) |
InChI Key |
RNMGFNMZBPAJTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12825177.png)
![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)

![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
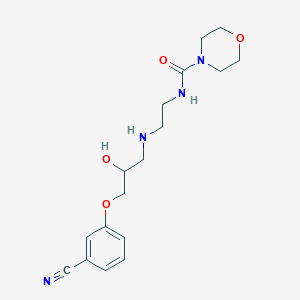
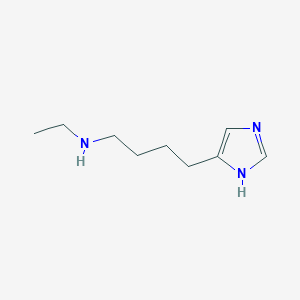
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
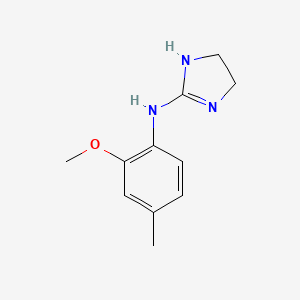
![2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile](/img/structure/B12825244.png)
